molecular formula C12H16BrClN2O B8035220 (S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride

(S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8035220
M. Wt: 319.62 g/mol
InChI Key: CYXXHCZRHBKVFZ-MERQFXBCSA-N
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Description

(S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and 4-bromobenzylamine.

    Coupling Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This is followed by the addition of 4-bromobenzylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified amide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Bromobenzaldehyde, bromobenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(4-Chlorobenzyl)pyrrolidine-2-carboxamide hydrochloride
  • (S)-N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide hydrochloride
  • (S)-N-(4-Methylbenzyl)pyrrolidine-2-carboxamide hydrochloride

Uniqueness

(S)-N-(4-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction patterns with molecular targets, making this compound particularly valuable in research applications.

Properties

IUPAC Name

(2S)-N-[(4-bromophenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXXHCZRHBKVFZ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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